methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate
Description
Methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate is a Schiff base derivative characterized by a hydrazinecarboxylate backbone conjugated to a 5-bromo-2-hydroxyphenyl group. This compound belongs to the aroylhydrazone class, which is widely studied for its structural versatility, coordination chemistry with metal ions, and biological activities such as antimicrobial and anticonvulsant properties . The (E)-configuration of the imine bond (C=N) is critical for its stability and interaction with biological targets. Its synthesis typically involves condensation of 5-bromo-2-hydroxybenzaldehyde with methyl hydrazinecarboxylate under reflux in anhydrous ethanol, a method analogous to related aroylhydrazones .
Properties
IUPAC Name |
methyl N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-15-9(14)12-11-5-6-4-7(10)2-3-8(6)13/h2-5,13H,1H3,(H,12,14)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPIKPQSTFEMHD-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 293.94 g/mol
- CAS Number : 67029-74-7
The presence of the bromine atom and hydroxyl group in the phenyl ring is significant for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of hydrazinecarboxylate compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 64 to 512 µg/mL, suggesting a potential for therapeutic applications in treating bacterial infections .
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis in cancer cells, attributed to the compound's ability to interfere with cellular signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 64 µg/mL | |
| Antimicrobial | Escherichia coli | 128 µg/mL | |
| Anticancer | HeLa | IC50 = 15 µM | |
| Anticancer | MCF-7 | IC50 = 20 µM |
The biological mechanisms underlying the activities of this compound are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to both antimicrobial and anticancer effects.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives against a panel of pathogens. This compound was among the most potent compounds tested, demonstrating significant activity against Gram-positive and Gram-negative bacteria .
Study on Anticancer Activity
In another investigation focusing on breast cancer, this compound was assessed for its cytotoxicity against MCF-7 cells. The results indicated a dose-dependent response with an IC50 value significantly lower than that of standard chemotherapeutic agents, highlighting its potential as a lead compound for further development .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to induce apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to cell death in malignant cells while sparing normal cells.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of hydrazinecarboxylates, including methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate, showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. In vitro studies suggest that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (μg/mL) |
|---|---|---|
| Methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)... | 85 | 25 |
| Standard Antioxidant (Ascorbic Acid) | 90 | 20 |
Synthetic Applications
1. Organic Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for further functionalization, making it a versatile building block in organic synthesis.
Case Study : A synthetic route involving this compound was developed to create novel hydrazone derivatives, which were then tested for biological activity. The derivatives showed enhanced properties compared to their precursors, highlighting the compound's utility in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
The compound’s structural analogs differ in substituents on the aromatic rings and the nature of the hydrazide backbone. Key comparisons include:
Notes:
Preparation Methods
Condensation of 5-Bromo-2-hydroxybenzaldehyde with Methyl Hydrazinecarboxylate
The primary and most documented method for synthesizing methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate involves the condensation of 5-bromo-2-hydroxybenzaldehyde with methyl hydrazinecarboxylate or benzyl carbazate derivatives. This reaction proceeds via a Schiff base formation mechanism where the aldehyde group reacts with the hydrazine moiety to form the hydrazone linkage.
- Reagents: 5-bromo-2-hydroxybenzaldehyde (2.0 g, 0.01 mol) and benzyl carbazate (1.66 g, 0.01 mol).
- Solvent: Methanol (25 mL).
- Conditions: Stirring at room temperature for 3 hours.
- Work-up: The resulting solid is filtered and recrystallized from ethanol.
- Yield: Approximately 80%.
- Crystallization: Slow evaporation of methanolic solutions at room temperature to obtain single crystals suitable for X-ray analysis.
- Melting point: 468–470 K.
This method was reported by Basavaraju et al. (2022) and involves a straightforward condensation reaction under mild conditions, yielding the target compound with good purity and crystallinity.
Alternative Synthetic Routes and Reaction Conditions
Although the direct condensation method is the most straightforward, variations exist in the preparation of related hydrazinecarboxylate derivatives, which may be adapted for this compound:
- Solvent Variations: Methanol is commonly used, but ethanol or mixtures can be employed for recrystallization to enhance purity.
- Temperature Control: Room temperature is sufficient; however, slight heating can be applied to accelerate the reaction if necessary.
- Reaction Time: Typically 3 hours, but can be optimized depending on scale and reagent purity.
Purification and Crystallization
- The crude product obtained after filtration is recrystallized from ethanol to improve purity.
- Slow evaporation of the methanolic solution at ambient temperature facilitates the growth of single crystals.
- The crystalline product exhibits strong intramolecular hydrogen bonding, which stabilizes the structure and influences crystallization behavior.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 5-bromo-2-hydroxybenzaldehyde (0.01 mol) |
| Benzyl carbazate (0.01 mol) | |
| Solvent | Methanol (25 mL) |
| Reaction temperature | Room temperature |
| Reaction time | 3 hours |
| Work-up | Filtration, recrystallization from ethanol |
| Yield | 80% |
| Crystallization method | Slow evaporation from methanol at room temp |
| Melting point | 468–470 K |
Research Findings and Analysis
- The condensation reaction is highly efficient and selective for the formation of the hydrazone linkage.
- The presence of the 5-bromo substituent on the benzaldehyde influences the electronic properties and crystallization behavior of the product.
- The intramolecular hydrogen bonding between the hydroxyl group and the hydrazone nitrogen stabilizes the (E)-configuration of the double bond.
- The compound crystallizes in the monoclinic system with space group P2_1/c, indicating well-defined molecular packing.
- The method provides a reproducible and scalable route to obtain high-purity material suitable for further structural and biological studies.
Q & A
Basic: What are the optimal synthetic routes for methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate, and how can reaction conditions be controlled to improve yield?
The compound is typically synthesized via a condensation reaction between 5-bromo-2-hydroxybenzaldehyde derivatives and methyl hydrazinecarboxylate. Key steps include:
- Reagent selection : Use anhydrous ethanol as the solvent to minimize side reactions and ensure high purity .
- Temperature control : Maintain reflux conditions (70–80°C) to accelerate imine bond formation while avoiding decomposition.
- Stoichiometry : A 1:1 molar ratio of aldehyde to hydrazinecarboxylate minimizes unreacted starting materials .
- Yield optimization : Post-reaction purification via recrystallization (e.g., using methanol/water mixtures) improves crystallinity. For advanced optimization, heuristic algorithms like Bayesian optimization can systematically explore reaction parameters (e.g., time, temperature) to maximize efficiency .
Basic: What spectroscopic techniques are most effective for characterizing the structural conformation of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Resolves the (E)-configuration of the hydrazone moiety and confirms intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .
- FT-IR spectroscopy : Identifies key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR : Signals at δ 8.2–8.5 ppm confirm the hydrazone CH=N proton; aromatic protons appear as a multiplet between δ 6.8–7.6 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165 ppm, while the C=N group appears at ~150 ppm .
Advanced: How can computational methods like DFT be applied to predict the electronic properties or reactivity of this Schiff base?
- Density Functional Theory (DFT) :
- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions and reactivity toward electrophiles/nucleophiles.
- Electrostatic potential maps : Visualize electron-rich regions (e.g., hydroxyl and carbonyl groups) to anticipate hydrogen-bonding interactions .
- Transition state modeling : Simulate reaction pathways (e.g., tautomerization or nucleophilic attack) to identify kinetic barriers .
Advanced: What strategies are recommended for resolving discrepancies in crystallographic data between different studies?
- Disorder analysis : For solvent molecules or flexible substituents, refine occupancy factors and thermal parameters using software like SHELXL .
- Data-to-parameter ratio : Ensure a ratio >10 to avoid overfitting; exclude weak reflections (I < 2σ(I)) to improve R-factor reliability .
- Cross-validation : Compare unit cell parameters and hydrogen-bonding motifs with structurally analogous compounds (e.g., and ) to identify systematic errors .
Advanced: How does the presence of the bromo and hydroxyl substituents influence the compound's supramolecular interactions?
- Bromo substituent : Enhances halogen bonding with electron-rich atoms (e.g., carbonyl oxygen in adjacent molecules), stabilizing crystal packing .
- Hydroxyl group : Facilitates intramolecular O–H⋯N hydrogen bonds, rigidifying the hydrazone backbone. Intermolecular O–H⋯O interactions further stabilize layered crystal structures .
- π-π stacking : The aromatic ring’s electron-withdrawing bromo group reduces electron density, weakening stacking interactions compared to non-halogenated analogs .
Advanced: What are the challenges in assessing the biological activity of this compound, and what in vitro assays are suitable?
- Challenges :
- Low solubility in aqueous media due to the hydrophobic aromatic core; use DMSO as a co-solvent (<1% v/v) to avoid cytotoxicity .
- Potential tautomerization (keto-enol equilibrium) under physiological conditions, altering binding affinity .
- Assays :
- Antioxidant activity : DPPH radical scavenging assay to quantify O–H group reactivity .
- Enzyme inhibition : Fluorescence-based assays targeting hydrolases or oxidoreductases, monitoring IC₅₀ values .
- Cellular uptake : Confocal microscopy with fluorescently tagged analogs to track subcellular localization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
